Cas no 1609267-04-0 (3-Bromo-N-(2-biphenylyl)carbazole)

3-Bromo-N-(2-biphenylyl)carbazole is a high-purity organic compound primarily used as a key intermediate in the synthesis of advanced materials, particularly in optoelectronic applications. Its rigid, conjugated structure makes it valuable for developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound exhibits excellent thermal and photochemical stability, contributing to improved device performance and longevity. Its well-defined molecular structure ensures consistent batch-to-batch reproducibility, making it a reliable choice for research and industrial applications in material science and fine chemical synthesis.
3-Bromo-N-(2-biphenylyl)carbazole structure
1609267-04-0 structure
Product name:3-Bromo-N-(2-biphenylyl)carbazole
CAS No:1609267-04-0
MF:C24H16BrN
MW:398.294545173645
MDL:MFCD30536717
CID:4555808
PubChem ID:123133638

3-Bromo-N-(2-biphenylyl)carbazole Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-N-(2-biphenylyl)carbazole
    • 3-Bromo-9-([1,1'-biphenyl]-2-yl)carbazole
    • 9-([1,1'-Biphenyl]-2-yl)-3-bromo-9H-carbazole
    • C1(=C(C=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC1=2)Br)C1=CC=CC=C1
    • SCHEMBL18918088
    • F18781
    • 1609267-04-0
    • CS-0161041
    • AKOS037648925
    • DB-108342
    • 9-{[1,1'-biphenyl]-2-yl}-3-bromocarbazole
    • 3-bromo-9-(2-phenylphenyl)carbazole
    • 3-romo-9-([1,1'-iphenyl]-2-l)carbazole
    • BS-16040
    • MFCD30536717
    • 9-[1,1-Biphenyl]-2-yl-3-Bromo-9H-Carbazole
    • 1609267-58-4
    • 3-Bromo-N-(2-biphenylyl)carbazole
    • MDL: MFCD30536717
    • Inchi: 1S/C24H16BrN/c25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26(24)22-12-6-4-10-19(22)17-8-2-1-3-9-17/h1-16H
    • InChI Key: JDGDLKDQACLMQC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C2C(=C1)C1C=CC=CC=1N2C1=CC=CC=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 397.04661 g/mol
  • Monoisotopic Mass: 397.04661 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 398.3
  • XLogP3: 7.3
  • Topological Polar Surface Area: 4.9

3-Bromo-N-(2-biphenylyl)carbazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM429932-1g
3-bromo-N-(2-biphenylyl)carbazole
1609267-04-0 95%+
1g
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231681-250mg
3-Bromo-n-(2-biphenylyl)carbazole
1609267-04-0 98%
250mg
¥64.00 2023-11-21
abcr
AB495200-250 mg
3-Bromo-N-(2-biphenylyl)carbazole; .
1609267-04-0
250mg
€385.80 2023-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IA909-50mg
3-Bromo-N-(2-biphenylyl)carbazole
1609267-04-0 97%
50mg
764.0CNY 2021-07-17
Chemenu
CM429932-250mg
3-bromo-N-(2-biphenylyl)carbazole
1609267-04-0 95%+
250mg
$*** 2023-03-30
Key Organics Ltd
BS-16040-0.25g
3-Bromo-n-(2-biphenylyl)carbazole
1609267-04-0 >97%
0.25g
£328.00 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231681-1g
3-Bromo-n-(2-biphenylyl)carbazole
1609267-04-0 98%
1g
¥127.00 2023-11-21
abcr
AB495200-1 g
3-Bromo-N-(2-biphenylyl)carbazole; .
1609267-04-0
1g
€871.60 2023-06-15
eNovation Chemicals LLC
Y1230393-1g
3-Bromo-n-(2-biphenylyl)carbazole
1609267-04-0 95%
1g
$700 2024-06-03
Aaron
AR00ARSW-100mg
3-Bromo-n-(2-biphenylyl)carbazole
1609267-04-0 98%
100mg
$5.00 2025-02-11

Additional information on 3-Bromo-N-(2-biphenylyl)carbazole

Recent Advances in the Study of 3-Bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) in Chemical Biology and Pharmaceutical Research

The compound 3-Bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have demonstrated that 3-Bromo-N-(2-biphenylyl)carbazole exhibits significant photophysical properties, making it a valuable candidate for organic light-emitting diodes (OLEDs) and other optoelectronic applications. The bromine substitution at the 3-position of the carbazole ring enhances its electron-withdrawing properties, which is crucial for tuning its electronic characteristics. Furthermore, the biphenyl moiety contributes to the compound's rigidity and planar structure, facilitating π-π stacking interactions that are beneficial for charge transport in electronic devices.

In the pharmaceutical domain, preliminary biological evaluations have revealed that 3-Bromo-N-(2-biphenylyl)carbazole shows moderate inhibitory activity against certain kinase targets, particularly those involved in inflammatory pathways. Molecular docking studies suggest that the compound can fit into the ATP-binding pocket of specific kinases, potentially serving as a lead compound for the development of novel anti-inflammatory agents. However, further optimization of its pharmacokinetic properties is required to improve its drug-like characteristics.

The synthesis of 3-Bromo-N-(2-biphenylyl)carbazole typically involves a palladium-catalyzed cross-coupling reaction between 3-bromocarbazole and 2-biphenylyl boronic acid. Recent advancements in catalytic systems have improved the yield and purity of this reaction, making the compound more accessible for research purposes. Additionally, researchers have explored various derivatization strategies to modify the carbazole core, aiming to enhance its biological activity or physical properties for specific applications.

Despite these promising developments, challenges remain in the practical application of 3-Bromo-N-(2-biphenylyl)carbazole. Issues such as its relatively low solubility in aqueous media and potential toxicity profiles need to be addressed through structural modifications or formulation strategies. Current research efforts are focused on overcoming these limitations while maintaining or improving the compound's desirable properties.

In conclusion, 3-Bromo-N-(2-biphenylyl)carbazole represents a versatile molecular scaffold with applications spanning materials science and pharmaceutical research. Continued investigation into its structure-activity relationships and mechanism of action will likely yield valuable insights for both academic and industrial researchers in the chemical biology and pharmaceutical fields.

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